27-Carboxy-7-keto Cholesterol
Description
Structure
3D Structure
Properties
CAS No. |
148988-30-1 |
|---|---|
Molecular Formula |
C27H42O4 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
(6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid |
InChI |
InChI=1S/C27H42O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-22,24,28H,5-14H2,1-4H3,(H,30,31)/t16-,17?,19+,20-,21+,22+,24+,26+,27-/m1/s1 |
InChI Key |
QOEPZHFZXUROGV-YYRFMTRJSA-N |
SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C |
Synonyms |
(3β)-3-Hydroxy-7-oxocholest-5-en-26-oic Acid; |
Origin of Product |
United States |
Biochemical Pathways of Formation and Metabolism of 27 Carboxy 7 Keto Cholesterol
Endogenous Formation Pathways
The biosynthesis of 27-Carboxy-7-keto Cholesterol is intrinsically linked to its precursor, 7-Ketocholesterol (B24107) (7-KC). The formation of 7-KC itself can occur through various mechanisms, setting the stage for its subsequent conversion.
Origin from Precursor 7-Ketocholesterol (7-KC)
7-Ketocholesterol is a prominent oxysterol, a class of oxidized derivatives of cholesterol. It is primarily formed through the non-enzymatic oxidation of cholesterol, particularly at the C7 position, often facilitated by reactive oxygen species. smolecule.com This process, known as autoxidation, can be influenced by factors like heat and the presence of metal catalysts. nih.gov
The transformation of 7-KC into this compound is an enzymatic process orchestrated by the mitochondrial enzyme, sterol 27-hydroxylase (CYP27A1). bioscientifica.comnih.gov This enzyme exhibits broad substrate specificity and is a key player in the elimination of cholesterol and other sterols from various tissues. nih.gov
CYP27A1 is a cytochrome P450 monooxygenase that catalyzes the hydroxylation of the terminal methyl group on the cholesterol side chain. uniprot.org In the context of 7-KC metabolism, CYP27A1 initiates a series of oxidative reactions at the C-27 position of the sterol side chain. nih.govnih.gov Studies have shown that CYP27A1 metabolizes 7-KC at a rate four times higher than its primary substrate, cholesterol, highlighting its efficiency in processing this oxysterol. nih.govnist.gov This enzymatic action is considered a crucial pathway for the elimination of potentially toxic 7-KC from cells, particularly in tissues like the retina and in macrophages within atherosclerotic lesions. nih.govuniprot.orgnih.gov
The conversion process involves a sequential two-step oxidation of the C-27 methyl group. The initial step is the hydroxylation of 7-KC by CYP27A1 to form the intermediate metabolite, 27-Hydroxy-7-keto Cholesterol (27OH-7KC). nih.govresearchgate.net This is followed by a further oxidation of the newly introduced hydroxyl group to a carboxylic acid, yielding the final product, this compound (also referred to as 3β-hydroxy-5-cholesten-7-one-26-oic acid). nih.gov This entire sequence effectively transforms the more lipophilic 7-KC into a more water-soluble carboxylic acid, facilitating its eventual excretion from the body. nih.govresearchgate.net
The intermediate in this pathway, 27-Hydroxy-7-keto Cholesterol, has been identified in biological systems. nih.govpharmaffiliates.commedchemexpress.com Its presence serves as direct evidence for the sequential nature of the CYP27A1-mediated oxidation of 7-KC. nih.gov The formation of 27OH-7KC has been demonstrated in retinal pigment epithelial cells and human monocyte-derived macrophages, underscoring the physiological relevance of this metabolic route. nih.govnih.govnist.gov
Enzymatic Conversion Mechanisms
Role of Sterol 27-Hydroxylase (CYP27A1) in Side-Chain Oxidation
Relation to Non-Enzymatic Processes in its Precursor Formation
The initial formation of 7-Ketocholesterol, the precursor to this compound, is predominantly a non-enzymatic process. smolecule.comnih.gov This autoxidation of cholesterol is often driven by reactive oxygen species (ROS) and can occur through reactions like the Fenton and Haber-Weiss reactions. bioscientifica.com 7-KC is a chemically stable and common product of cholesterol auto-oxidation and is found in oxidized low-density lipoproteins (oxLDL) and atherosclerotic plaques. nih.gov While enzymatic pathways for 7-KC formation exist, such as the conversion of 7-dehydrocholesterol (B119134) by CYP7A1, the non-enzymatic route is considered the most frequent source, particularly in the context of age-related diseases. bioscientifica.comnih.govresearchgate.netnih.gov
Research Findings on 7-KC Metabolism
| Finding | Details | Source(s) |
| Enzyme Responsible | Sterol 27-hydroxylase (CYP27A1) is the key enzyme in the conversion of 7-KC. | bioscientifica.com, nih.gov |
| Metabolic Rate | CYP27A1 metabolizes 7-KC at a rate 4 times higher than cholesterol. | nih.gov, nist.gov |
| Intermediate | 27-Hydroxy-7-keto Cholesterol (27OH-7KC) is the primary intermediate. | nih.gov, researchgate.net |
| Final Product | The final product is the more water-soluble this compound. | nih.gov |
| Precursor Origin | 7-KC is mainly formed through non-enzymatic autoxidation of cholesterol. | smolecule.com, nih.gov |
Autoxidation of Cholesterol Leading to 7-Ketocholesterol
Cholesterol is susceptible to autoxidation, a process that occurs without enzymatic catalysis, particularly at the C-7 position where the carbon-hydrogen bond is weak. bioscientifica.comresearchgate.net This non-enzymatic oxidation leads to the formation of various cholesterol oxidation products (COPs), with 7-ketocholesterol being one of the most prominent. bioscientifica.comkoreascience.krresearchgate.net The initial products of this autoxidation are often the epimeric 7-hydroperoxycholesterols (7α-OOH and 7β-OOH). koreascience.krhmdb.ca These hydroperoxides are unstable and can subsequently decompose to form 7-ketocholesterol and the epimeric 7-hydroxycholesterols. hmdb.ca In fact, 7-ketocholesterol is often considered a major product of cholesterol autoxidation. bioscientifica.comkoreascience.kr
Free Radical and Singlet Oxygen Mechanisms
Two primary non-enzymatic mechanisms are responsible for the oxidation of cholesterol to 7-ketocholesterol: free radical-mediated oxidation and singlet oxygen-mediated oxidation. plos.orgnih.gov
The free radical mechanism is initiated by the abstraction of a hydrogen atom from the C-7 position of cholesterol, often facilitated by a transition metal catalyst. nih.govresearchgate.net This leads to the formation of a cholesterol radical, which then reacts with molecular oxygen to form a peroxyl radical. The subsequent reaction with another molecule, such as a fatty acid, yields cholesterol-7-hydroperoxide. nih.gov This hydroperoxide can then be converted to 7-ketocholesterol. nih.gov Research has shown that the formation of 7-ketocholesterol can occur directly from the cholesterol 7-alkoxyl radical via a β-scission reaction, a pathway distinct from the decomposition of cholesterol 7-hydroperoxide. jst.go.jp
The singlet oxygen mechanism involves the reaction of electronically excited singlet oxygen with cholesterol. koreascience.krnih.gov This reaction typically requires a photosensitizer and light. nih.gov The primary products are 5α- and 6-hydroperoxides. nih.gov The 5α-hydroperoxide can rearrange to form the 7-hydroperoxide, which then decomposes to 7-ketocholesterol and 7-hydroxycholesterol. nih.govresearchgate.net
Further Catabolism and Excretion Pathways
Once formed, 7-ketocholesterol undergoes further metabolic processing to facilitate its removal from the body.
Conversion to More Polar, Water-Soluble Products
A key step in the metabolism of 7-ketocholesterol is its conversion into more polar, water-soluble compounds. hmdb.cafoodb.ca This increased polarity enhances their ability to be transported and excreted. Evidence suggests that the enzyme sterol 27-hydroxylase (CYP27A1) plays a crucial role in initiating the degradation of 7-ketocholesterol. hmdb.cafoodb.canih.gov This mitochondrial cytochrome P450 enzyme hydroxylates 7-ketocholesterol at the 27th carbon position, forming 27-hydroxy-7-ketocholesterol. nih.gov This is considered the initial, lipid-soluble product in the metabolic cascade that ultimately leads to water-soluble metabolites. nih.gov Studies in HepG2 cells have demonstrated that the production of these water-soluble products from 7-ketocholesterol is significantly reduced by inhibitors of sterol 27-hydroxylase. nih.gov Another metabolic route involves the reduction of 7-ketocholesterol to 7β-hydroxycholesterol by the enzyme 11β-hydroxysteroid dehydrogenase type 1. hmdb.canih.gov
Role in Bile Acid Biosynthesis Pathways (as a terminal metabolite of the acidic pathway)
The metabolic products of 7-ketocholesterol are integrated into the bile acid biosynthesis pathways, specifically the "acidic" or alternative pathway. nih.govfrontiersin.orgnih.gov This pathway is initiated by the hydroxylation of cholesterol or other oxysterols in extrahepatic tissues by sterol 27-hydroxylase (CYP27A1). nih.govnih.govnih.gov The resulting 27-hydroxylated compounds are then transported to the liver for further processing. nih.govjci.org
The 27-hydroxylated metabolite of 7-ketocholesterol can be further oxidized to form this compound. This carboxylic acid derivative represents a terminal metabolite of this acidic pathway, destined for excretion. The conversion of cholesterol and oxysterols into bile acids is a major route for cholesterol elimination from the body.
Transport and Cellular Efflux Mechanisms
The transport and removal of 7-ketocholesterol and its metabolites from cells are critical processes. Oxysterols, being more polar than cholesterol, can pass through cell membranes more readily. jci.org Their efflux from cells is an important mechanism to prevent cellular toxicity.
Several mechanisms are involved in the transport of oxysterols. Oxysterol-binding proteins (OSBPs) are a family of proteins that can bind and transfer sterols between cellular compartments, such as the endoplasmic reticulum and the Golgi apparatus. nih.govannualreviews.org These proteins are involved in regulating lipid homeostasis and vesicular transport. nih.gov
The efflux of 7-ketocholesterol from cells can be facilitated by various molecules. High-density lipoprotein (HDL) has been shown to aid in the efflux of 7-ketocholesterol esters from cells. arvojournals.orgnih.gov Studies have also demonstrated that cyclodextrins can induce the selective efflux of 7-ketocholesterol from macrophage foam cells, highlighting the importance of extracellular sterol solubilization in this process. nih.gov Furthermore, in certain breast cancer cell lines, 7-ketocholesterol has been shown to stimulate the efflux function of P-glycoprotein, a well-known drug transporter. oncotarget.com
Mechanistic Biological Implications of 27 Carboxy 7 Keto Cholesterol Formation
Position of 27-Carboxy-7-keto Cholesterol within Oxysterol Bioactivity Research
This compound, systematically known as 3β-hydroxy-7-oxocholest-5-en-26-oic acid (3βH,7O-CA), is an oxidized derivative of cholesterol that has garnered interest in the field of oxysterol research primarily for its role as a metabolic end-product of its cytotoxic precursor, 7-ketocholesterol (B24107) (7KCh). nih.govnih.govresearchgate.net The formation of this compound represents a significant detoxification pathway. The conversion is catalyzed by the mitochondrial enzyme sterol 27-hydroxylase, cytochrome P450 27A1 (CYP27A1). nih.govresearchgate.netpreprints.org This enzyme, present in most tissues, first hydroxylates 7KCh at the C27 position to form an intermediate, 3β,27-dihydroxy-5-cholesten-7-one (also referred to as 7-keto-27-hydroxycholesterol). nih.govportlandpress.com Subsequently, CYP27A1 catalyzes a further oxidation of this alcohol group into a carboxylic acid, yielding the more polar and water-soluble this compound. nih.govtandfonline.com This metabolic conversion facilitates the elimination of the otherwise harmful accumulation of 7KCh. nih.govnih.gov
Beyond its role in detoxification, this compound and its immediate precursors are recognized as modulators of the critical Hedgehog (Hh) signaling pathway, which is vital for embryonic development. portlandpress.complos.orgfrontiersin.org While cholesterol itself and hydroxylated oxysterols like 7-keto-27-hydroxycholesterol can bind to the Smoothened (Smo) receptor and activate the Hh pathway, this compound has been found to have an opposing, inhibitory effect on Hedgehog signaling. portlandpress.comnih.govbiorxiv.org This suggests a sophisticated regulatory mechanism where the metabolic conversion of a pathway activator (7-keto-27-hydroxycholesterol) to an inhibitor (this compound) can fine-tune cellular signaling processes. biorxiv.org
Indirect Cellular Effects and Processes Related to its Precursor, 7-Ketocholesterol
The biological significance of this compound formation is intrinsically linked to the well-documented cytotoxic effects of its precursor, 7-ketocholesterol (7KCh). 7KCh, a major oxysterol formed from the non-enzymatic oxidation of cholesterol, is found in atherosclerotic plaques and is implicated in the pathology of numerous age-related diseases. hmdb.cacaymanchem.comnih.gov Its accumulation triggers a cascade of detrimental cellular events.
7KCh is a potent disruptor of cellular homeostasis, primarily through the induction of profound cellular stress responses, including oxidative stress, endoplasmic reticulum stress, and organelle dysfunction.
A primary mechanism of 7KCh-induced cytotoxicity is the generation of oxidative stress. caymanchem.com The compound stimulates a significant increase in intracellular reactive oxygen species (ROS). researchgate.net This ROS overproduction is largely mediated by the activation of NAD(P)H oxidase (NOX) enzymes. The resulting imbalance in the cellular redox state leads to oxidative damage to macromolecules such as lipids, proteins, and DNA. This cascade of oxidative stress, often coupled with apoptosis and autophagy, has been termed 'oxiapoptophagy' and is a hallmark of 7KCh-induced cell death. hmdb.ca
7KCh is a known inducer of endoplasmic reticulum (ER) stress. nih.gov Accumulation of this oxysterol triggers the Unfolded Protein Response (UPR), a cellular mechanism designed to cope with an accumulation of misfolded proteins in the ER. biorxiv.orgnih.gov Research has shown that treatment of various cell types, including coronary artery smooth muscle cells and retinal pigment epithelium cells, with 7KCh leads to the upregulation of key ER stress markers. tandfonline.combiorxiv.org These markers include the chaperone GRP78 (also known as BiP) and the pro-apoptotic transcription factor CHOP. tandfonline.combiorxiv.org Furthermore, 7KCh activates the principal UPR signaling pathways, including the IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like endoplasmic reticulum kinase), and ATF4 (Activating transcription factor 4) branches. biorxiv.orgnih.gov This sustained ER stress can ultimately overwhelm cellular coping mechanisms and push the cell towards apoptosis. tandfonline.com
Table 1: Key Genes and Proteins Modulated by 7-Ketocholesterol in ER Stress Response
| Gene/Protein | Function | Effect of 7KCh | Reference(s) |
|---|---|---|---|
| HSPA5 (GRP78/BiP) | ER Chaperone; Master regulator of the UPR | Upregulation | biorxiv.org, tandfonline.com |
| DDIT3 (CHOP) | Pro-apoptotic transcription factor | Upregulation | tandfonline.com |
| ERN1 (IRE1) | ER stress sensor; Initiates XBP1 splicing | Activation/Upregulation | nih.gov, biorxiv.org, |
| EIF2AK3 (PERK) | ER stress sensor; Phosphorylates eIF2α | Activation/Upregulation | |
| ATF4 | Transcription factor activated by PERK pathway | Upregulation |
| XBP1 | Transcription factor activated by IRE1 pathway | Increased splicing | biorxiv.org |
7KCh profoundly alters cellular lipid metabolism. nih.govcymitquimica.com It acts as an inhibitor of key enzymes in the cholesterol biosynthesis pathway, including HMG-CoA reductase, the rate-limiting enzyme. hmdb.ca This inhibitory action serves as a feedback mechanism to prevent further cholesterol synthesis when oxysterol levels are high. Paradoxically, while inhibiting cholesterol production, 7KCh promotes the esterification of cholesterol for storage. Transcriptomic analyses have revealed that 7KCh alters the expression of genes involved in cholesterol transport and esterification, such as sterol O-acyltransferase (SOAT). nih.govcymitquimica.compharmaffiliates.com This leads to an accumulation of cholesteryl esters within the cell, a characteristic feature of foam cells in atherosclerotic lesions. nih.govcymitquimica.com Furthermore, studies in cardiac cells have shown that 7KCh can reprogram lipid metabolism, causing a decline in phospholipids (B1166683) and triacylglycerols while increasing lysophospholipids. cymitquimica.com
Table 2: Influence of 7-Ketocholesterol on Lipid Metabolism Pathways
| Pathway/Process | Key Enzyme/Gene | Effect of 7KCh | Cellular Outcome | Reference(s) |
|---|---|---|---|---|
| Cholesterol Biosynthesis | HMG-CoA Reductase | Inhibition | Decreased de novo cholesterol synthesis | hmdb.ca |
| Bile Acid Synthesis | Cholesterol 7α-hydroxylase (CYP7A1) | Inhibition | Reduced bile acid production | hmdb.ca, caymanchem.com |
| Cholesterol Esterification | Sterol O-acyltransferase (SOAT) | Upregulated transcription | Increased cholesteryl ester accumulation | cymitquimica.com, nih.gov, pharmaffiliates.com |
| Mevalonate (B85504) (MVA) Pathway | - | Inhibition | Decline in MVA-derived metabolites | cymitquimica.com |
| Phospholipid Metabolism | Phospholipase A2 | Altered transcription | Increased lysophospholipids, decreased phospholipids | cymitquimica.com, nih.gov |
Influence on Lipid Metabolism Pathways
Regulation of Cholesterol Biosynthesis Enzymes (e.g., HMG-CoA reductase)
Research has identified this compound as a potent regulator of cholesterol biosynthesis. Studies on the metabolism of cholesterol autooxidation products in human fibroblasts have shown that compounds like 7-ketocholesterol are converted into more polar metabolites, including their C27-acid forms. researchgate.net These side-chain oxygenated metabolites, specifically including the C27-carboxylic acid derivative of 7-ketocholesterol, are described as potent suppressors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. researchgate.net HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for endogenous cholesterol synthesis. hmdb.ca The conversion of 7-ketocholesterol to its 27-carboxy derivative is part of a metabolic pathway that generates these effective suppressors of cholesterol production. researchgate.net While 7-ketocholesterol itself is a strong inhibitor of HMG-CoA reductase, its rapid metabolism means that its downstream products, like this compound, are crucial mediators of this regulatory effect. researchgate.nethmdb.ca
Impact on Cholesterol Esterification and Accumulation
Specific research findings detailing the direct impact of this compound on cholesterol esterification and accumulation are not available in the provided search results. Studies have focused on its precursor, 7-ketocholesterol, which has been shown to enhance the production of cholesteryl esters in cardiac cells. nih.gov
Effects on Reverse Cholesterol Transport
Direct evidence describing the effects of this compound on reverse cholesterol transport is limited. However, a structurally related compound, an ω-carboxylated 7-ketocholesteryl ester known as oxLig-1, has been shown to increase cholesterol efflux in macrophages by upregulating the expression of Liver X receptor α (LXRα) and ATP-binding cassette transporter A1 (ABCA1), key proteins in this pathway. caymanchem.com
Interactions with Intracellular Receptors and Signaling Cascades
Activation of Kinase Signaling Pathways (e.g., p38 MAPK, ERK, JNK, Akt)
The current body of research does not provide specific information on the interaction of this compound with kinase signaling pathways such as p38 MAPK, ERK, JNK, or Akt. The majority of studies on oxysterol-induced kinase activation have centered on its precursor, 7-ketocholesterol, which has been shown to activate pathways including p38 MAPK and Akt in various cell types. plos.orgnih.govoncotarget.com
Nuclear Factor-Kappa B (NF-κB) Pathway Activation
There is no specific information available from the search results regarding the direct activation or modulation of the Nuclear Factor-Kappa B (NF-κB) pathway by this compound. Research has extensively documented the ability of its metabolic parent, 7-ketocholesterol, to enhance the activation of the NF-κB pathway in endothelial and neuronal cells. plos.orgnih.gov
Lysophospholipid Signaling
Specific data on the influence of this compound on lysophospholipid signaling is not present in the available research. Studies on the precursor, 7-ketocholesterol, have indicated that it can cause a significant increase in lysophospholipid levels in cardiac cells. nih.gov
Liver X Receptor (LXR) Pathway Modulation
The formation of this compound, an oxysterol, has significant implications for the Liver X Receptor (LXR) signaling pathway. LXRs function as intracellular cholesterol sensors. nih.gov When cellular cholesterol levels rise, the production of oxysterols, including 27-hydroxycholesterol (B1664032) (27HC), increases, leading to the activation of LXRs. nih.gov This activation is a crucial part of a feedback mechanism to restore cholesterol homeostasis. nih.gov
Activated LXRs form a heterodimer with the retinoic X receptor (RXR), which then initiates the transcription of genes involved in reverse cholesterol transport. scienceopen.com Key target genes include the ATP-binding cassette (ABC) transporters, specifically ABCA1 and ABCG1. nih.govscienceopen.com These transporters are critical for promoting the efflux of cholesterol from cells. nih.gov Studies have demonstrated that 27HC directly induces the expression of both ABCA1 and ABCG1. nih.gov In the context of 7-keto cholesterol (7-KC), a related oxysterol, its presence can lead to an increased expression of LXRα, as well as ABCA1 and ABCG1. scienceopen.com This suggests that the LXRα pathway may be involved in the cellular responses to 7-KC, including apoptosis. scienceopen.com
However, the role of LXR in the cellular response to 7-keto cholesterol is complex and can be controversial. While some studies show that LXR activation can counteract the signaling initiated by 7-keto cholesterol, others have demonstrated that LXR can mediate the release of cytokines and cell death induced by this oxysterol. mdpi.com This suggests that the cell may misinterpret the presence of oxysterols as an excess of cholesterol, leading to a repression of sterol biosynthesis and an increase in cholesterol transport. mdpi.com It is important to note that not all oxysterols act as full LXR agonists; some can behave as antagonists. scienceopen.com
Potential for Hedgehog Signaling Pathway Interaction
The Hedgehog (Hh) signaling pathway, crucial for embryonic development and tissue homeostasis, is intricately linked with cholesterol metabolism. nih.govfrontiersin.org Cholesterol itself is considered an endogenous activator of Smoothened (Smo), a key protein in the Hh pathway. nih.govnih.gov The interaction is so critical that genetic defects in cholesterol biosynthesis can impair Hh signaling. nih.gov
While cholesterol is a primary activator, certain oxysterols have also been shown to modulate the Hh pathway. Some oxysterols can activate Smo. nih.gov However, research indicates that cholesterol hydroxylation at specific positions, such as C-25, C-26, or C-27, is not absolutely required for Hh signaling, suggesting that oxysterols like 7-keto-27-OHC are not essential for Smo activation. nih.gov
In the context of 7-keto cholesterol (7-KC), studies have shown that it, along with cholestane-triol, can increase the expression of Smo in human breast cancer cells. scienceopen.com This increased expression of Smo appears to be independent of the Sonic hedgehog (Shh) ligand itself. scienceopen.com This suggests that the Sonic hedgehog pathway may be involved in the apoptotic processes promoted by 7-KC. scienceopen.com Conversely, in bone marrow mesenchymal stem cells from patients with acute myeloid leukemia, 7-KC has been observed to downregulate the SHh protein but did not alter the expression of SMO. mdpi.com This highlights the context-dependent nature of the interaction between 7-KC and the Hedgehog signaling pathway.
Induction of Pro-inflammatory Responses
The presence of 7-keto cholesterol is strongly associated with the induction of pro-inflammatory responses in various cell types and tissues. plos.orgnih.gov This oxysterol is a major component of oxidized low-density lipoprotein (oxLDL) and is implicated in the pathogenesis of chronic inflammatory diseases such as atherosclerosis, Alzheimer's disease, and age-related macular degeneration. plos.orgnih.govpreprints.org
The inflammatory effects of 7-keto cholesterol are mediated through the activation of multiple signaling pathways, often culminating in the activation of the transcription factor NF-κB, which is a central regulator of inflammation. nih.gov
Cytokine and Chemokine Production (e.g., IL-1β, IL-6, IL-8, VEGF, GRO/KC)
A hallmark of the inflammatory response induced by 7-keto cholesterol is the increased production of a variety of cytokines and chemokines. In vitro studies have consistently shown that 7-keto cholesterol can induce the expression and secretion of several pro-inflammatory mediators.
For instance, in endothelial cells, 7-keto cholesterol stimulates the production of Interleukin-8 (IL-8). oncotarget.com In vivo studies have corroborated these findings. Implantation of wafers containing 7-keto cholesterol in rats led to a significant elevation of Vascular Endothelial Growth Factor (VEGF), IL-1β, and Growth-Regulated Oncogene/Keratinocyte Chemoattractant (GRO/KC) in the aqueous humor. plos.orgcaymanchem.com Similarly, in retinal pigment epithelial (RPE) cells, 7-keto cholesterol is known to induce the production of VEGF, IL-1β, IL-6, and IL-8. nih.gov The induction of these cytokines and chemokines contributes to the recruitment of immune cells and the propagation of the inflammatory cascade.
| Cytokine/Chemokine | Cell/System Studied | Observation |
| IL-1β | Rat Eye (in vivo) | Marked elevation with 7KCh implants. plos.org |
| IL-6 | ARPE-19 Cells | Induced by 7KCh. nih.gov |
| IL-8 | Endothelial Cells | Stimulated mRNA expression and secretion. oncotarget.com |
| VEGF | Rat Eye (in vivo) | Significant increase with 7KCh implants. plos.org |
| GRO/KC | Rat Eye (in vivo) | Marked elevation with 7KCh implants. plos.org |
Leukocyte Adhesion to Endothelial Cells and Adhesion Molecule Expression (e.g., E-selectin, ICAM-1, VCAM-1)
An early and critical event in inflammation is the adhesion of leukocytes to the vascular endothelium, a process that is significantly enhanced by 7-keto cholesterol. plos.orgnih.gov This enhanced adhesion facilitates the infiltration of inflammatory cells into tissues. oncotarget.com
Studies have shown that pretreatment of human umbilical vein endothelial cells (HUVECs) with 7-keto cholesterol significantly increases the adhesion of monocytic cells. plos.orgnih.gov This effect is mediated by the upregulation of adhesion molecules on the surface of endothelial cells. Specifically, 7-keto cholesterol has been shown to increase the expression of E-selectin, Intercellular Adhesion Molecule-1 (ICAM-1), and Vascular Cell Adhesion Molecule-1 (VCAM-1). plos.orgnih.govplos.org The upregulation of these adhesion molecules is a key mechanism by which 7-keto cholesterol promotes leukocyte-endothelial interactions. plos.orgnih.gov The signaling pathway involved in this process appears to be dependent on p38 mitogen-activated protein kinase (MAPK). plos.orgnih.gov
| Adhesion Molecule | Cell Type | Effect of 7-keto Cholesterol |
| E-selectin | HUVECs | Enhanced expression. plos.orgnih.govplos.org |
| ICAM-1 | HUVECs | Enhanced expression. plos.orgnih.govplos.org |
| VCAM-1 | HUVECs | Enhanced expression. plos.orgnih.govplos.org |
Inflammasome Activation (e.g., NLRP3)
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18. scispace.commdpi.com 7-keto cholesterol has been identified as a potent activator of the NLRP3 inflammasome. plos.orgplos.org
In phagocytes, cholesterol crystals, which can be induced by minimally modified LDL, have been shown to activate the NLRP3 inflammasome. scispace.com This activation involves phagolysosomal damage. scispace.com Similarly, 7-keto cholesterol has been demonstrated to increase the formation and activation of the NLRP3 inflammasome in bone marrow-derived macrophages. plos.orgplos.org This activation leads to the production of IL-1β. plos.org In retinal microglia, 7-keto cholesterol induces a pro-inflammatory state through the activation of the NLRP3 inflammasome. caymanchem.comcaymanchem.com The activation of the NLRP3 inflammasome by 7-keto cholesterol represents a key mechanism linking this oxysterol to the inflammatory processes seen in diseases like atherosclerosis. scispace.com
Programmed Cell Death and Viability Modulation
7-keto cholesterol is a well-documented inducer of programmed cell death, or apoptosis, in a wide variety of cell types. mdpi.comnih.govyeastgenome.org This cytotoxic effect is a significant contributor to the pathological processes associated with diseases where this oxysterol accumulates. plos.orgnih.gov
The mechanisms by which 7-keto cholesterol induces apoptosis are multifaceted and involve the activation of several signaling pathways. nih.gov In endothelial cells, for example, 7-keto cholesterol at concentrations higher than 10 µg/ml has been shown to be cytotoxic, inducing apoptosis and G0/G1 cell cycle arrest. oncotarget.com This process is associated with the activation of ATM/Chk2 and ATR/Chk1 signaling pathways. oncotarget.com
In bone marrow mesenchymal stem cells from patients with acute myeloid leukemia, 7-keto cholesterol triggers the extrinsic pathway of apoptosis, characterized by an increase in activated caspase-8 and caspase-3. mdpi.com This oxysterol can also induce a form of cell death termed "oxiapoptophagy," which involves a combination of oxidative stress, apoptosis, and autophagy. mdpi.com The induction of apoptosis by 7-keto cholesterol has also been observed in cancer cells, including melanoma, breast cancer, and colon carcinoma. nih.gov
| Cell Type | Key Findings |
| Endothelial Cells | Cytotoxicity at >10 µg/ml; induces apoptosis and G0/G1 arrest; activates ATM/Chk2 and ATR/Chk1 pathways. oncotarget.com |
| Bone Marrow Mesenchymal Stem Cells (from AML patients) | Triggers extrinsic apoptosis (caspase-8 and -3 activation); induces oxiapoptophagy. mdpi.com |
| Cancer Cells (Melanoma, Breast, Colon) | Induces apoptosis. nih.gov |
| Saccharomyces cerevisiae | Induces caspase-dependent apoptosis. yeastgenome.org |
Based on a thorough review of the current scientific literature, there is limited to no specific information available regarding the direct mechanistic biological implications of This compound in the areas of apoptosis induction, autophagy, oxiapoptophagy, or its impact on cell proliferation and differentiation.
The available research indicates that this compound, also known as 3β-hydroxy-5-cholesten-7-one-26-oic acid (7KCh-27COOH), is a downstream metabolite of the more extensively studied oxysterol, 7-ketocholesterol (7-KC) . The metabolic pathway involves the enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates 7-KC at the C27 position to form 27-hydroxy-7-ketocholesterol; this intermediate is subsequently oxidized to the 27-carboxy form. nih.govnih.gov This process is considered a detoxification pathway, converting the cytotoxic 7-KC into a more water-soluble compound for elimination. nih.gov
While this compound has been identified in specific tissues, such as the retinal pigment epithelium nih.gov, the vast body of research on the cellular effects outlined in your request—apoptosis, autophagy, and altered proliferation/differentiation—has been conducted on its precursor, 7-ketocholesterol. mdpi.comnih.govnih.govoncotarget.com
Therefore, an article focusing solely on the specified mechanistic biological implications of this compound cannot be generated at this time due to the absence of direct research findings on this specific compound in relation to apoptosis, autophagy, cell proliferation, and differentiation. Attributing the known effects of 7-ketocholesterol to its 27-carboxy metabolite would be scientifically inaccurate.
Analytical Chemistry and Methodologies for 27 Carboxy 7 Keto Cholesterol
Extraction and Sample Preparation Techniques from Biological Matrices
The initial and critical step in the analysis of 27-Carboxy-7-keto Cholesterol from biological matrices such as plasma, tissues, and cells is the efficient extraction of the analyte while minimizing the interference from other lipids, particularly the highly abundant cholesterol. nih.gov A common approach involves a multi-step procedure that includes lipid extraction, saponification (optional), and solid-phase extraction (SPE).
Initially, total lipids are extracted from the biological sample. A widely used method is a modified Bligh and Dyer procedure, often using a chloroform/methanol (B129727) mixture. researchgate.net To prevent artefactual oxidation of cholesterol to 7-keto-containing oxysterols during sample handling, antioxidants like butylated hydroxytoluene (BHT) and chelating agents like ethylenediaminetetraacetic acid (EDTA) are typically included in the extraction solvents. nih.gov
Saponification, the hydrolysis of esters with a base, may be employed to analyze the total amount of this compound, including its esterified forms. This is often done using a solution of potassium hydroxide (B78521) in methanol. nih.gov However, for the analysis of the free or non-esterified form, this step is omitted.
A key step to enhance the sensitivity and specificity of the analysis is the separation of oxysterols from cholesterol. This is commonly achieved using solid-phase extraction (SPE) with a C18 stationary phase. nih.govnih.gov The sample, typically dissolved in a hydroalcoholic solution (e.g., 70% ethanol), is loaded onto the C18 column. nih.gov Cholesterol, being more hydrophobic, is retained on the column, while the more polar oxysterols, including this compound, are eluted in the flow-through and subsequent washes with the same hydroalcoholic solution. nih.govnih.gov The cholesterol fraction can be eluted later with a less polar solvent like absolute ethanol. nih.gov This separation is crucial to prevent the autooxidation of cholesterol into interfering oxysterols during subsequent analytical steps. nih.gov
For more complex matrices or when a higher degree of purification is required, dispersive solid-phase extraction (dSPE) can be utilized as an optional clean-up step. uni-muenchen.de After extraction, protein precipitation is a common step, especially for plasma or serum samples, which can be achieved using organic solvents like acetonitrile (B52724). mdpi.com
Table 1: Overview of Sample Preparation Steps for this compound Analysis
| Step | Description | Purpose | Common Reagents/Materials |
|---|---|---|---|
| Homogenization/Lysis | Disruption of tissue or cell structure to release lipids. | Make lipids accessible for extraction. | Buffer with BHT and EDTA. nih.gov |
| Lipid Extraction | Solubilization of lipids from the biological matrix. | Isolate the lipid fraction. | Chloroform/methanol (2:1, v/v). nih.gov |
| Saponification (Optional) | Hydrolysis of ester bonds to release esterified oxysterols. | To measure total oxysterol content. | Potassium hydroxide in methanol. nih.gov |
| Protein Precipitation | Removal of proteins from plasma/serum samples. | Reduce matrix interference. | Acetonitrile. mdpi.com |
| Solid-Phase Extraction (SPE) | Separation of oxysterols from cholesterol based on polarity. | Enhance sensitivity and prevent artefactual oxysterol formation. | C18 SPE cartridges, 70% ethanol. nih.gov |
| Derivatization | Chemical modification to improve volatility and ionization. | Essential for GC-MS analysis and can enhance LC-MS sensitivity. | Diazomethane (for methylation), BSTFA/TMS, MSTFA (for silylation). nih.govmdpi.com |
Advanced Spectrometric and Chromatographic Quantification Methods
Following extraction and purification, a variety of sophisticated analytical techniques are employed for the separation and quantification of this compound. The choice of method often depends on the required sensitivity, specificity, and the available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) with Selected Ion Monitoring (SIM)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is not inherently volatile, a derivatization step is necessary prior to GC-MS analysis. mdpi.com A common derivatization procedure involves a two-step process: methylation of the carboxylic acid group, often with diazomethane, followed by trimethylsilylation of the hydroxyl group using reagents like bis-(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govnih.gov This derivatization increases the volatility and thermal stability of the molecule, making it suitable for GC analysis. nih.gov
The derivatized sample is then injected into the gas chromatograph, where it is separated from other compounds based on its boiling point and interaction with the capillary column stationary phase. A medium polarity column, such as one with a 35%-diphenyl/65%-dimethyl polysiloxane stationary phase, has been shown to provide efficient separation of various oxysterols. nih.gov
For quantification, the mass spectrometer is operated in the selected ion monitoring (SIM) mode. nih.gov In SIM, the mass spectrometer is set to detect only specific ions characteristic of the derivatized this compound, which significantly enhances the sensitivity and selectivity of the analysis by filtering out background noise. For the methylated and trimethylsilylated derivative of this compound (referred to as 7KCh-27COOH), specific ions monitored include m/z 411, 426, 501, and 516. nih.gov
Table 2: GC-MS (SIM) Parameters for Derivatized this compound
| Parameter | Description |
|---|---|
| Derivatization | Methylation followed by Trimethylsilylation. nih.gov |
| GC Column | DB-35ms capillary column (30 m × 0.25 mm × 0.25 µm). nih.gov |
| Ionization Mode | Electron Impact (EI). nih.gov |
| MS Detection Mode | Selected Ion Monitoring (SIM). nih.gov |
| Monitored Ions (m/z) | 411, 426, 501, 516. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the analysis of many oxysterols due to its high sensitivity, specificity, and applicability to non-volatile compounds, often without the need for derivatization. nih.gov
In LC-MS/MS, the extracted sample is first separated by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). The separation is typically performed on a reversed-phase column, such as a C18 or C8 column. nih.gov A gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization, is commonly used.
After chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for oxysterols. nih.gov For quantification, tandem mass spectrometry is performed using the multiple reaction monitoring (MRM) mode. nih.govlabce.com In MRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. semanticscholar.org This process, known as a "transition," is highly specific and provides excellent sensitivity for quantification in complex biological matrices. While specific MRM transitions for this compound are not widely published, they can be determined by infusing a standard of the compound into the mass spectrometer. For the closely related compound, 7-ketocholesterol (B24107), the precursor ion [M+H]+ at m/z 401 is often selected, with product ions at m/z 81 and 95 being monitored. nih.gov Similar fragmentation patterns would be expected for this compound.
Utilization of Stable Isotope-Labeled Internal Standards (e.g., this compound-d4, 7-keto Cholesterol-d7)
To ensure the accuracy and precision of quantitative analysis by mass spectrometry, the use of stable isotope-labeled internal standards is essential. clearsynth.com These are analogues of the analyte of interest where one or more atoms have been replaced by a heavier isotope (e.g., deuterium (B1214612) (²H or D) or carbon-13 (¹³C)). These internal standards have nearly identical chemical and physical properties to the endogenous analyte and thus behave similarly during extraction, derivatization, and chromatographic separation. clearsynth.com
For the quantification of this compound, a deuterated form, This compound-d4 , is commercially available and serves as an ideal internal standard. uw.edu.pl This standard is added to the sample at the very beginning of the sample preparation process. clearsynth.com By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the added internal standard, any loss of analyte during sample workup can be accurately corrected for.
In cases where a specific labeled standard is not available or is prohibitively expensive, a structurally related labeled compound can be used. For instance, 7-keto Cholesterol-d7 has been successfully used as an internal standard for the quantification of 7-ketocholesterol and could potentially be used for the semi-quantification of this compound, although with less accuracy than the specific d4-labeled standard. nih.govksu.edu.sa
Table 3: Commonly Used Stable Isotope-Labeled Internal Standards
| Internal Standard | Application |
|---|---|
| This compound-d4 | Ideal for the accurate quantification of this compound. uw.edu.pl |
| 7-keto Cholesterol-d7 | Used for the quantification of 7-ketocholesterol and potentially for semi-quantification of related compounds. nih.govksu.edu.sa |
High Performance Liquid Chromatography (HPLC) for Separation
High-performance liquid chromatography is the cornerstone of LC-MS/MS analysis and is also used as a standalone technique with other detectors, such as UV or evaporative light scattering detectors (ELSD), although with lower sensitivity and specificity compared to MS. researchgate.net The primary role of HPLC in the analysis of this compound is to separate it from other structurally similar oxysterols and interfering compounds prior to detection.
Reversed-phase HPLC is the most common mode of separation for oxysterols. C18 columns are widely used, offering good retention and separation of these relatively non-polar molecules. researchgate.net The separation is typically achieved using a mobile phase gradient of water and an organic solvent such as acetonitrile or methanol. The choice of the specific C18 column and the gradient conditions can be optimized to achieve the best resolution for a particular set of oxysterols. For instance, different C18 column chemistries (e.g., end-capped, non-end-capped) can provide different selectivities. The separation of cholestenoic acids, a class of molecules that includes this compound, has been successfully demonstrated on various C18 columns. nih.gov
Table 4: HPLC Separation Parameters for Oxysterols
| Parameter | Description |
|---|---|
| Chromatography Mode | Reversed-Phase. |
| Stationary Phase | C18 silica. researchgate.net |
| Mobile Phase | Gradient of water and an organic solvent (acetonitrile or methanol). |
| Detection | Mass Spectrometry (preferred), UV, ELSD. researchgate.netnih.gov |
Research Models and Association with Disease Pathogenesis As a Metabolic Marker or Consequence of Precursor Activity
In Vitro Cellular Models for Metabolic and Mechanistic Studies
The human hepatoblastoma cell line, HepG2, serves as a crucial model for studying the hepatic metabolism of oxysterols. Research has demonstrated that the liver is the primary site for the clearance of 7-ketocholesterol (B24107) (7-KC), a quantitatively significant oxysterol found in atherosclerotic lesions. nih.gov In HepG2 cells, the initial step in 7-KC metabolism is governed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which is the first enzyme in the acidic pathway of bile acid synthesis. nih.gov
CYP27A1 converts 7-KC into its 27-hydroxylated product, 27-hydroxy-7-ketocholesterol (27OH-7K). nih.gov This metabolite is a lipid-soluble precursor that is further and rapidly processed into water-soluble products, believed to be bile acids, which are then released from the cells. nih.gov The entire process can be effectively blocked by inhibitors of sterol 27-hydroxylase, such as cyclosporin (B1163) A, confirming the central role of this enzyme in detoxifying 7-KC in liver cells. nih.gov This metabolic pathway highlights how the liver handles cytotoxic oxysterols, converting them into excretable forms. The formation of 27-Carboxy-7-keto Cholesterol is a subsequent step in this pathway, following the initial 27-hydroxylation. nih.gov
Further studies using HepG2 cells have shown that 7-KC can act as an endogenous modulator for the arylhydrocarbon receptor (AhR), competitively inhibiting its activation by xenobiotic ligands like dioxin. researchgate.net This interaction leads to a reduction in the protein levels of Cytochrome P450 1A1 (CYP1A1), indicating that 7-KC can interfere with cellular detoxification pathways. researchgate.net
Table 1: Research Findings in Hepatic Cell Lines
| Cell Line | Compound Studied | Key Findings | Implication in Pathogenesis |
|---|---|---|---|
| HepG2 | 7-ketocholesterol (7-KC) | Metabolized by sterol 27-hydroxylase (CYP27A1) to 27OH-7K and subsequently to water-soluble products (bile acids). nih.gov | Demonstrates a key detoxification pathway in the liver for pro-atherogenic oxysterols. nih.gov |
Vascular wall cells are primary targets for the cytotoxic and pro-inflammatory effects of oxysterols, contributing to the development of atherosclerosis. plos.org In human umbilical vein endothelial cells (HUVECs), pretreatment with 7-KC significantly enhances the adhesion of monocytic cells under physiological flow conditions. plos.orgnih.gov This effect is mediated by the upregulation of adhesion molecules such as E-selectin, ICAM-1, and VCAM-1. plos.orgnih.gov The signaling mechanism involves the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. plos.orgnih.gov
In human aortic smooth muscle cells (HASMCs), 7-KC has been shown to induce autophagy, a cellular protective response. nih.gov This induction is mediated through the upregulation of Nox4, an increase in intracellular hydrogen peroxide, and subsequent inhibition of autophagy-related gene 4B (Atg4B) activity. nih.gov While autophagy can be protective by attenuating 7-KC-induced endoplasmic reticulum (ER) stress and cell death, prolonged exposure to oxysterols can overwhelm this mechanism, contributing to atherosclerotic plaque development. nih.gov Furthermore, 7-KC can induce an endothelial-mesenchymal transition in choroidal endothelial cells, promoting a fibrotic and invasive phenotype that is relevant to neovascular diseases. nih.gov
Table 2: Research Findings in Vascular Wall Cells
| Cell Line | Compound Studied | Key Findings | Implication in Pathogenesis |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVEC) | 7-ketocholesterol (7-KC) | Enhances monocyte adhesion by upregulating E-selectin, ICAM-1, and VCAM-1 via the p38 MAPK pathway. plos.orgnih.gov | Promotes endothelial inflammation, a key initiating event in atherosclerosis. plos.org |
| Human Aortic Smooth Muscle Cells (HASMC) | 7-ketocholesterol (7-KC) | Induces a protective autophagic response via Nox4 and Atg4B to mitigate ER stress and cell death. nih.gov | Represents a cellular defense mechanism against oxysterol-induced stress in the vascular wall. nih.gov |
The accumulation of 7-KC in drusen, extracellular deposits under the retina, is a hallmark of age-related macular degeneration (AMD). nih.govnih.gov In vitro studies using human RPE cell lines, such as ARPE-19, have been critical in understanding the role of this oxysterol in AMD pathogenesis. arvojournals.org 7-KC is highly cytotoxic to RPE cells and induces significant mitochondrial DNA damage. arvojournals.org The retina expresses sterol 27-hydroxylase (CYP27A1), which can metabolize 7-KC, suggesting a local metabolic pathway that produces 27-OH-7K and subsequently this compound. nih.govarvojournals.org
Exposure of RPE cells to non-lethal doses of 7-KC alters their bioenergetics, causing a significant increase in ATP production primarily through a shift towards glycolysis. nih.gov This metabolic reprogramming is accompanied by changes in cell morphology and a decrease in epithelial markers. nih.gov Furthermore, 7-KC promotes cellular senescence in RPE cells, characterized by increased expression of senescence markers p16 and p21, and a senescence-associated secretory phenotype (SASP) that includes the release of pro-inflammatory cytokines like IL-1β and the pro-angiogenic factor VEGF. nih.govarvojournals.org This senescent state compromises the integrity of the RPE barrier, a critical event in the progression of AMD. arvojournals.org
Table 3: Research Findings in Retinal Pigment Epithelial (RPE) Cells
| Cell Line | Compound Studied | Key Findings | Implication in Pathogenesis |
|---|---|---|---|
| ARPE-19, primary RPE cells | 7-ketocholesterol (7-KC) | Induces mitochondrial DNA damage, cytotoxicity, and apoptosis. arvojournals.org | Contributes to RPE cell death, a key feature of atrophic AMD. arvojournals.org |
| primary RPE cells | 7-ketocholesterol (7-KC) | Alters cellular bioenergetics, increasing glycolysis and ATP production. nih.gov | Reflects a metabolic stress response seen in clinical AMD. nih.gov |
Macrophages and their monocytic precursors are central to the inflammatory processes of atherosclerosis. The human monocytic cell line THP-1 is a widely used model to study these events. 7-KC, a prominent oxysterol in oxidized LDL, potently induces THP-1 monocytes to differentiate into adherent macrophages. nih.gov This differentiation is characterized by the expression of macrophage-specific surface markers like CD11b, CD36, and CD68. nih.gov Following differentiation, these cells readily take up modified lipoproteins to become lipid-laden foam cells, the hallmark of atherosclerotic plaques. nih.gov
Similar to the liver and retina, macrophages express high levels of sterol 27-hydroxylase (CYP27A1). nih.gov This enzyme metabolizes both cholesterol and 7-KC. nih.gov In human monocyte-derived macrophages, 7-KC is converted to 27OH-7K and further to water-soluble products, representing a crucial pathway for eliminating excess oxysterols. nih.gov However, the accumulation of 7-KC in atherosclerotic lesions suggests this pathway may become overwhelmed or perturbed in disease states. nih.gov In the murine macrophage cell line RAW264.7, high doses of 7-KC lead to lipid accumulation, a pro-inflammatory phenotype, and impaired phagocytic function, which is linked to the downregulation of the fatty acid oxidation enzyme CPT1a. csic.es
Table 4: Research Findings in Macrophages and Monocytic Cell Lines
| Cell Line | Compound Studied | Key Findings | Implication in Pathogenesis |
|---|---|---|---|
| THP-1 | 7-ketocholesterol (7-KC) | Promotes monocyte differentiation into macrophages and subsequent foam cell formation. nih.gov | A critical step in the formation of atherosclerotic plaques. nih.gov |
| Human Monocyte-Derived Macrophages (HMDM) | 7-ketocholesterol (7-KC) | Metabolized by sterol 27-hydroxylase (CYP27A1) to 27OH-7K and water-soluble products for elimination. nih.gov | Represents a detoxification pathway that, when impaired, leads to oxysterol accumulation in foam cells. nih.gov |
The brain is a cholesterol-rich organ, making it susceptible to lipid peroxidation and the formation of neurotoxic oxysterols like 7-KC. mdpi.com The accumulation of these compounds has been implicated in the pathogenesis of neurodegenerative diseases. mdpi.commdpi.com Studies using neuronal cell lines, such as N2a neuroblastoma cells, have shown that 7-KC induces oxidative stress, mitochondrial dysfunction, and ultimately cell death. mdpi.com
Research also points to an indirect mechanism of neuronal damage. 7-KC can activate microglial cells, the resident immune cells of the brain. researchgate.net Activated microglia can, in turn, release inflammatory mediators that cause neuronal injury and death, a process observed in organotypic hippocampal slice cultures. researchgate.net This suggests that inflammation driven by oxysterols is a key contributor to neurodegeneration. researchgate.net Furthermore, the related oxysterol 27-hydroxycholesterol (B1664032) (27-OH), which is enzymatically produced by CYP27A1 and can cross the blood-brain barrier, has been shown to be a stress signal for both neurons and astrocytes, impairing astrocyte function and synaptic integrity. preprints.orgfrontiersin.org
Table 5: Research Findings in Neuronal and Neuroglial Cells
| Cell Model | Compound Studied | Key Findings | Implication in Pathogenesis |
|---|---|---|---|
| N2a neuroblastoma cells | 7-ketocholesterol (7-KC) | Induces oxidative stress, mitochondrial dysfunction, and cell death. mdpi.com | Direct neurotoxicity contributing to neuronal loss in neurodegenerative diseases. mdpi.com |
| Organotypic hippocampal slices with microglia | 7-ketocholesterol (7-KC) | Indirectly causes neuronal damage and death via activation of microglial cells. researchgate.net | Neuroinflammation mediated by oxysterols is a key driver of neuronal injury. researchgate.net |
Research into the effects of 7-KC has extended to stem cells and specialized tissues like the placenta. In human adipose tissue-derived mesenchymal stem cells (ATMSCs), 7-KC has been shown to influence cell fate decisions. nih.govresearchgate.net Specifically, 7-KC promotes osteogenic differentiation, enhancing the expression of early osteogenic markers like ALPL and RUNX2, while simultaneously inhibiting adipogenic differentiation. nih.govresearchgate.net This effect is mediated through the activation of the Wnt/β-catenin signaling pathway. nih.gov These findings suggest a potential role for oxysterols in regulating bone and fat homeostasis and could have implications for regenerative medicine and bone diseases. nih.gov
In the context of placental development, studies have focused on the related oxysterol 27-hydroxycholesterol (27-OHC), which is also produced via the CYP27A1 enzyme. nih.gov In vitro experiments using primary human trophoblasts and the BeWo choriocarcinoma cell line demonstrated that 27-OHC inhibits the fusion of trophoblast cells into a syncytium. nih.gov This process is essential for normal placental function. nih.gov The inhibitory effect was mediated by the activation of the PI3K/AKT/mTOR signaling pathway. nih.gov This research provides a potential mechanism linking gestational hypercholesterolemia, which can lead to elevated 27-OHC levels, to adverse pregnancy outcomes like intrauterine growth restriction. nih.gov
Table 6: Research Findings in Stem and Placental Cells
| Cell Line | Compound Studied | Key Findings | Implication in Pathogenesis |
|---|---|---|---|
| Adipose-Derived Mesenchymal Stem Cells (ATMSC) | 7-ketocholesterol (7-KC) | Promotes osteogenic differentiation and inhibits adipogenic differentiation via the Wnt/β-catenin pathway. nih.govresearchgate.net | Suggests a role for oxysterols in regulating mesenchymal stem cell fate, relevant to bone diseases like osteoporosis. nih.gov |
Neuronal and Neuroglial Cells
In Vivo Animal Models for Systemic and Organ-Specific Studies
In vivo animal models are indispensable for investigating the systemic and organ-specific effects of this compound's precursor, 7-ketocholesterol (7-KC), and by extension, understanding the metabolic context in which this compound may arise. These models allow for the study of metabolism, pathogenesis, and the compound's association with various diseases in a whole-organism setting.
Rodent Models (e.g., mice, rats) for Metabolism and Pathogenesis
Rodent models, particularly mice and rats, are extensively used to study the in vivo effects of 7-KC, a precursor to this compound. When radiolabeled 7-KC is administered to rodents, it is rapidly metabolized in the liver and excreted into the intestine as water-soluble products, which are presumed to be bile acids. nih.gov This rapid metabolism highlights the liver's crucial role in processing oxysterols. The initial step in this metabolic cascade within liver cells is hydroxylation at the 27-position, a reaction catalyzed by the mitochondrial enzyme sterol 27-hydroxylase. nih.gov This process converts 7-KC into its 27-hydroxylated derivative, which is a direct precursor to this compound.
In the context of pathogenesis, rodent models have been instrumental in demonstrating the pro-inflammatory and pro-angiogenic properties of 7-KC. For instance, implanting biodegradable wafers containing 7-KC into the anterior chamber of the rat eye induces significant inflammation and angiogenesis. plos.org This model has been used to show that 7-KC can trigger neovessel formation, a key process in diseases like age-related macular degeneration. plos.orgarvojournals.org Furthermore, studies using apoE knockout mice, a model for atherosclerosis, have shown that 7-KC can increase intracellular cholesterol levels by upregulating the expression of squalene (B77637) epoxidase, an enzyme involved in cholesterol biosynthesis. nih.gov This suggests a role for 7-KC in the progression of atherosclerotic plaques. nih.gov
The R6/1 mouse model of Huntington's disease has been used to study disturbances in brain cholesterol metabolism. uow.edu.au While this study focused on other oxysterols, it highlights the utility of rodent models in dissecting the role of specific cholesterol metabolites in neurodegenerative diseases. uow.edu.au
| Rodent Model | Key Findings Related to 7-KC (Precursor to this compound) | Reference |
|---|---|---|
| Rats | Rapid hepatic metabolism of 7-KC into water-soluble products (likely bile acids). | nih.gov |
| Rats (ocular implant model) | 7-KC induces in vivo inflammation and angiogenesis, with extensive macrophage infiltration and increased VEGF levels. | plos.org |
| ApoE knockout mice | 7-KC increases intracellular cholesterol levels by upregulating squalene epoxidase expression in vascular smooth muscle cells and macrophages. | nih.gov |
| R6/1 mouse model of Huntington's disease | Demonstrates progressive disturbances in brain cholesterol synthesis and metabolism. | uow.edu.au |
Rabbit Models in Vascular Research
Rabbit models are highly relevant for studying atherosclerosis and lipid metabolism due to their lipoprotein metabolism, which shares similarities with humans. nih.gov They are particularly sensitive to cholesterol-rich diets, making them suitable for investigating the pathogenesis of atherosclerosis. nih.govfrontiersin.org Historically, the cholesterol-fed rabbit was the first animal model used to establish the "lipid hypothesis" of atherosclerosis. nih.gov
Two primary types of rabbit models are used in this field: the cholesterol-fed rabbit and the Watanabe heritable hyperlipidemic (WHHL) rabbit. The WHHL rabbit has a genetic deficiency in LDL receptors, making it a model for human familial hypercholesterolemia. nih.gov In cholesterol-fed rabbits, the primary atherogenic lipoproteins are hepatically derived remnant lipoproteins known as β-VLDLs. nih.gov These models have been crucial in demonstrating that dietary cholesterol leads to the development of atherosclerosis, characterized by the recruitment of intimal foam cells derived from blood monocytes. nih.gov
While direct studies on this compound in these models are not extensively documented in the provided context, the accumulation of its precursor, 7-KC, in atherosclerotic plaques is a key pathological feature. Given that rabbits are a primary model for studying diet-induced hypercholesterolemia and subsequent atherosclerosis, they represent a valuable tool for future investigations into the metabolism of 7-KC to this compound within the vascular wall and its contribution to disease progression.
| Rabbit Model Type | Relevance to Vascular Research | Key Pathological Features | Reference |
|---|---|---|---|
| Cholesterol-fed rabbits | First animal model for the "lipid hypothesis" of atherosclerosis; sensitive to dietary cholesterol. | Development of atherosclerosis, accumulation of β-VLDLs, recruitment of intimal foam cells. | nih.gov |
| Watanabe Heritable Hyperlipidemic (WHHL) rabbits | Model for human familial hypercholesterolemia due to LDL receptor deficiency. | High plasma LDL levels, spontaneous atherosclerosis. | nih.gov |
| ApoE knockout rabbits | Susceptible to diet-induced atherosclerosis with accumulation of remnant lipoproteins. | Prominent hypercholesterolemia on a cholesterol diet. | frontiersin.org |
Specific Organ/Tissue Models (e.g., ocular angiogenesis models)
Specific organ and tissue models provide a focused approach to understanding the localized effects of 7-KC. A prominent example is the use of ocular angiogenesis models in rats. By implanting biodegradable wafers containing 7-KC into the corneal pockets or anterior chamber of the rat eye, researchers have demonstrated that 7-KC is a potent inducer of neovascularization in vivo. plos.orgarvojournals.org
In these models, new blood vessels are observed growing from the limbus within days of implantation, with maximum growth achieved around day 10. arvojournals.org The extent of vessel formation has been shown to be dependent on the concentration of 7-KC in the implant. arvojournals.org These studies also revealed that wafers containing oxidized LDL (which is rich in 7-KC) induced corneal neovessels, whereas control wafers with unoxidized LDL did not. arvojournals.org This model supports the hypothesis that the accumulation of oxidized lipoproteins in the eye may be implicated in the development of exudative age-related macular degeneration (AMD). arvojournals.org
Another model, the chick chorioallantoic membrane (CAM) assay, has been used to identify natural angiogenic molecules. acs.org While not directly investigating 7-KC, this model has shown that cholesterol itself, along with oleic and linoleic acids, can initiate angiogenesis. acs.org This highlights the broader role of lipids in vascular development and pathology.
| Model | Organ/Tissue | Key Findings | Reference |
|---|---|---|---|
| Rat corneal pocket/anterior chamber implant | Eye (Cornea) | 7-KC induces in vivo angiogenesis, with new vessel growth from the limbus. Supports the role of oxidized lipoproteins in exudative AMD. | plos.orgarvojournals.org |
| Chick Chorioallantoic Membrane (CAM) Assay | Extraembryonic membrane | Identified cholesterol, oleic acid, and linoleic acid as potential initiators of angiogenesis. | acs.org |
Association with Disease Pathogenesis (as a metabolic product/marker)
The presence of this compound's precursors, particularly 7-KC, is strongly associated with the pathogenesis of several diseases. It is often considered a metabolic product of oxidative stress and a marker of lipid dysregulation.
Oxidative Stress-Related Conditions
7-KC is a major and stable product of cholesterol auto-oxidation, a process driven by reactive oxygen species (ROS). nih.gov Its formation is catalyzed by factors such as transition metals, radiation, or heat. nih.gov As such, elevated levels of 7-KC are considered a reliable marker of in vivo oxidative stress. oncotarget.com This oxysterol is implicated in a wide range of diseases characterized by oxidative damage.
In the context of vascular diseases, 7-KC is a prominent oxysterol found in atherosclerotic plaques and is considered more atherogenic than cholesterol itself. oncotarget.comhmdb.ca It contributes to the initiation and progression of atherosclerosis by inducing oxidative stress and mitochondrial DNA damage in endothelial and epithelial cells. oncotarget.com 7-KC can trigger the production of ROS in endothelial cells, leading to cytotoxicity and the activation of signaling pathways that contribute to vascular damage and inflammation. oncotarget.com Furthermore, 7-KC promotes the expression of cell adhesion molecules on vascular endothelial cells, which facilitates the recruitment of macrophages to atherosclerotic plaques. preprints.org
Beyond atherosclerosis, elevated levels of 7-KC are associated with other conditions linked to oxidative stress, including Alzheimer's disease, age-related macular degeneration, and certain cancers. plos.orgoncotarget.complos.org In patients with silicosis, a lung disease characterized by inflammation and oxidative stress, plasma levels of 7-KC are significantly higher than in healthy controls. preprints.org
| Disease/Condition | Role/Observation of 7-KC | Reference |
|---|---|---|
| Atherosclerosis | Major oxysterol in plaques; induces oxidative stress, endothelial cell damage, and inflammation. | oncotarget.comhmdb.ca |
| Age-Related Macular Degeneration (AMD) | Implicated in pathogenesis through its pro-inflammatory and pro-angiogenic effects. | plos.orgoncotarget.com |
| Alzheimer's Disease | Associated with the disease, likely due to its cytotoxic and inflammatory properties. | oncotarget.complos.org |
| Cancer | Elevated blood levels observed in some cancer patients. | oncotarget.com |
| Silicosis | Significantly elevated plasma levels in patients, reflecting inflammation and oxidative stress. | preprints.org |
Lipid Dysregulation Disorders
Dysregulation of lipid metabolism is a hallmark of numerous metabolic diseases, and oxysterols like 7-KC are key players in this context. nih.gov 7-KC is one of the most abundant oxysterols found in the plasma and tissues under pathological conditions and is a major component of oxidized low-density lipoprotein (oxLDL). nih.govhmdb.ca
In disorders characterized by hypercholesterolemia, the increased cholesterol pool provides more substrate for oxidation, leading to higher levels of 7-KC. nih.gov This oxysterol, in turn, can exacerbate lipid dysregulation. For example, in cardiac cells, 7-KC has been shown to induce a reprogramming of lipid metabolism. nih.govmdpi.com It leads to a decrease in phospholipids (B1166683) and triacylglycerols while increasing lysophospholipids and enhancing the accumulation of cholesteryl esters. mdpi.com This metabolic shift is mediated by altered transcription of genes involved in cholesterol transport and esterification. mdpi.com
Furthermore, 7-KC can influence cholesterol homeostasis by affecting the enzymes involved in its synthesis. It has been shown to increase the expression of squalene epoxidase, an enzyme in the cholesterol biosynthesis pathway, thereby potentially contributing to intracellular cholesterol accumulation in atherosclerotic lesions. nih.gov While 7-KC can inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, this effect appears to be transient in vivo as the oxysterol is rapidly metabolized. hmdb.ca The presence and effects of 7-KC underscore the intricate link between cholesterol oxidation, lipid metabolism, and the pathogenesis of metabolic disorders. aston.ac.uk
| Metabolic Effect | Mechanism/Observation | Cell/Model System | Reference |
|---|---|---|---|
| Reprogramming of lipid metabolism | Decreased phospholipids and triacylglycerols; increased lysophospholipids and cholesteryl esters. | Cardiac cells (HL-1) | mdpi.com |
| Increased intracellular cholesterol | Upregulation of squalene epoxidase expression. | Human vascular smooth muscle cells, murine macrophages | nih.gov |
| Inhibition of cholesterol synthesis | Inhibits HMG-CoA reductase (transient in vivo). | In vitro systems | hmdb.ca |
Specific Organ/Tissue Pathologies
The involvement of this compound and its precursor, 7-ketocholesterol (7-KC), is noted in the development of several organ- and tissue-specific diseases. These compounds often appear as metabolic markers or are implicated as consequences of the activities of their precursors.
Cardiovascular Diseases (e.g., Atherosclerosis, Endothelial Dysfunction)
7-ketocholesterol (7-KC), a precursor to this compound, is a significant oxysterol found in oxidized low-density lipoprotein (LDL) and is abundant in atherosclerotic plaques. hmdb.camdpi.com Its presence is linked to the pathogenesis of cardiovascular diseases, including atherosclerosis. oncotarget.com
Key Research Findings:
Atherosclerosis: 7-KC is considered more atherogenic than cholesterol itself and is a major component of oxidized LDL. hmdb.caoncotarget.com It is found in high concentrations in foam cells and the fatty streaks of atherosclerotic plaques. d-nb.info The accumulation of 7-KC in arterial plaques is a hallmark of coronary artery disease. nih.gov It contributes to the atherosclerotic process by inducing inflammation and cytotoxicity. mdpi.complos.org
Endothelial Dysfunction: 7-KC induces cytotoxicity in endothelial cells, which is a factor in the development of cardiovascular diseases. oncotarget.com It can cause damage to vascular endothelial cells, leading to inflammatory responses that elevate the risk of these conditions. oncotarget.com Studies have shown that 7-KC stimulates various signaling pathways that lead to endothelial cell apoptosis and inflammation. oncotarget.com
Inflammatory Response: 7-KC is a pro-inflammatory oxysterol. oncotarget.compreprints.org It triggers the expression of adhesion molecules on vascular endothelial cells, which facilitates the recruitment of macrophages to plaques in the early stages of atherosclerosis. preprints.org Research indicates that 7-KC-induced inflammation is primarily mediated through the TLR4 receptor. plos.org
Cardiac Cell Metabolism: In cardiac cells, 7-KC has been shown to induce the accumulation of cholesteryl esters and reprogram lipid metabolism. mdpi.com This suggests a potential role for 7-KC in the pathogenesis of heart failure, as it has been found in high concentrations in the red blood cells of patients with this condition. mdpi.com
Interactive Data Table: 7-KC in Cardiovascular Disease
| Feature | Finding | Citation |
| Role in Atherosclerosis | More atherogenic than cholesterol; major component of oxidized LDL and plaques. | hmdb.caoncotarget.com |
| Endothelial Effects | Induces cytotoxicity, apoptosis, and inflammation in endothelial cells. | oncotarget.com |
| Inflammatory Pathway | Primarily signals through the TLR4 receptor. | plos.org |
| Cardiac Cell Impact | Reprograms lipid metabolism and enhances cholesteryl ester accumulation. | mdpi.com |
Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's)
Oxysterols, including the precursor 7-KC, are implicated in the pathology of various neurodegenerative disorders. preprints.org Their accumulation in the brain is associated with inflammation, oxidative stress, and neuronal damage. researchgate.netnih.gov
Key Research Findings:
Alzheimer's Disease (AD): Elevated levels of 7-KC have been detected in the brains of AD patients. researchgate.netbiorxiv.org This oxysterol is considered a biomarker of oxidative stress and is known to trigger inflammatory pathways and induce apoptosis in neurons and glial cells. biorxiv.orgcaymanchem.com 7-KC contributes to AD pathology by impacting processes such as tau phosphorylation and β-amyloid production. researchgate.net It is believed to be a major toxic component that alters neuronal lipid metabolism and contributes to nerve cell damage. researchgate.netnih.gov
Parkinson's Disease (PD): Increased levels of 7-KC have been measured in the visual cortex of individuals with Parkinson's disease. preprints.org The products of cholesterol oxidation, including 7-KC, are elevated in the plasma of PD patients. nih.gov
General Neurotoxicity: 7-KC is a toxic derivative of cholesterol that can be formed in the brain under conditions of oxidative stress. mdpi.com It is known to induce oxidative stress, affect membrane permeability, and lead to mitochondrial dysfunction and cell death in neuronal cells. researchgate.netnih.govmdpi.com One hypothesis suggests that the overproduction of oxysterols like 7-KC may be a direct cause of neurodegenerative diseases. nih.gov
Interactive Data Table: 7-KC in Neurodegenerative Disorders
| Disorder | Finding | Citation |
| Alzheimer's Disease | Elevated levels in the brain; contributes to inflammation, apoptosis, and key pathological processes. | researchgate.netbiorxiv.orgcaymanchem.com |
| Parkinson's Disease | Increased levels found in the visual cortex and plasma of patients. | preprints.orgnih.gov |
| General Neurotoxicity | Induces oxidative stress, mitochondrial dysfunction, and neuronal cell death. | researchgate.netnih.govmdpi.com |
Eye Diseases (e.g., Age-related Macular Degeneration, Cataracts)
The accumulation of 7-KC is a significant factor in the pathogenesis of certain age-related eye diseases, particularly age-related macular degeneration (AMD).
Key Research Findings:
Age-related Macular Degeneration (AMD): 7-KC is a prominent substance found in drusen, the lipid-rich deposits that accumulate under the retinal pigment epithelium (RPE) in AMD. nih.govmdpi.com It is hypothesized to play a direct role in AMD pathogenesis. nih.gov Elevated levels of 7-KC have been detected in the retina of individuals with AMD. biorxiv.org
Cellular Effects in the Retina: 7-KC has been shown to have significant effects on the bioenergetics and morphology of RPE cells, changes that are reflective of clinical findings in AMD. nih.gov It can induce senescence in RPE cells. mdpi.com Furthermore, 7-KC promotes choroidal endothelial cell migration and macular neovascularization, key processes in the development of the wet form of AMD. nih.gov It also induces the activation and chemotaxis of retinal microglia. caymanchem.com
Inflammation and Angiogenesis: Intraocular implantation of 7-KC in animal models increases ocular levels of pro-inflammatory and angiogenic factors like VEGF and IL-1β, leading to macrophage infiltration and neovascularization. caymanchem.com This supports the role of 7-KC in promoting the inflammatory and angiogenic processes that drive AMD.
Interactive Data Table: 7-KC in Eye Diseases
| Disease | Finding | Citation |
| Age-related Macular Degeneration (AMD) | Accumulates in drusen; plays a role in pathogenesis. | nih.govmdpi.com |
| Retinal Pigment Epithelium (RPE) | Alters bioenergetics and morphology; induces senescence. | nih.govmdpi.com |
| Choroidal Neovascularization | Promotes endothelial cell migration and new blood vessel formation. | nih.gov |
| Inflammation/Angiogenesis | Increases levels of VEGF and IL-1β in the eye. | caymanchem.com |
Liver Diseases and Bile Acid Metabolism Disorders
The metabolism of 7-KC is closely linked to liver function and bile acid synthesis. The liver is the primary site for the clearance and metabolism of 7-KC.
Key Research Findings:
Metabolism by Sterol 27-Hydroxylase: The enzyme sterol 27-hydroxylase (CYP27A1), found in liver mitochondria, plays a crucial role in the initial metabolism of 7-KC. nih.gov It converts 7-KC into its 27-hydroxylated product, which is the first step in its degradation into more water-soluble products, presumably bile acids, for excretion. nih.gov
Bile Acid Synthesis: The conversion of cholesterol to bile acids occurs through two main pathways: the classic (neutral) and the acidic pathway. The acidic pathway is initiated by CYP27A1. nih.gov 7-KC can inhibit cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic pathway of bile acid biosynthesis. hmdb.ca
Hepatic Clearance: When 7-KC is introduced into the bloodstream, it is predominantly cleared by the liver and rapidly excreted into the intestine as water-soluble metabolites. nih.gov This highlights the liver's central role in detoxifying and eliminating this oxysterol.
Interactive Data Table: 7-KC in Liver and Bile Acid Metabolism
| Process | Finding | Citation |
| Initial Metabolism | Metabolized by sterol 27-hydroxylase (CYP27A1) in the liver. | nih.gov |
| Bile Acid Synthesis Pathway | Involved in the acidic pathway; inhibits the rate-limiting enzyme of the classic pathway. | hmdb.canih.gov |
| Systemic Clearance | Rapidly cleared by the liver and excreted as water-soluble products. | nih.gov |
Cancer Research Context
The involvement of oxysterols like 7-KC in cancer is an area of active investigation, with studies suggesting potential roles in cancer cell signaling and drug resistance.
Key Research Findings:
Breast Cancer: In estrogen receptor-positive (ERα+) breast cancer cells, 7-KC has been shown to decrease the cytotoxicity of the chemotherapy drug doxorubicin (B1662922). oncotarget.com It achieves this by increasing the expression of P-glycoprotein, a drug efflux pump, in a manner dependent on both ERα and the mTOR signaling pathway. oncotarget.com 7-KC exhibits estrogenic activity, which is crucial for this effect. oncotarget.com
General Cancer Association: The precursor of this compound, 7-KC, has been implicated in various cancers due to its inflammatory and cytotoxic properties. plos.org The Ludwig Institute for Cancer Research has been an applicant for patents related to this compound. molaid.com Some research also suggests its potential use as a cytostatic agent for treating cancer. pharmaffiliates.com
LXR Signaling: 7-KC can activate Liver X Receptors (LXRs), which are nuclear receptors involved in cholesterol homeostasis. nih.gov LXR activation can have complex effects in cancer, including the potential to upregulate chemotherapy efflux pumps but also to induce cholesterol efflux and slow proliferation. nih.gov
Interactive Data Table: 7-KC in Cancer Research
| Cancer Type | Finding | Citation |
| Breast Cancer (ERα+) | Decreases doxorubicin sensitivity by upregulating P-glycoprotein via ERα and mTOR pathways. | oncotarget.com |
| General | Implicated due to inflammatory properties; potential as a cytostatic agent. | plos.orgmolaid.compharmaffiliates.com |
| Signaling Pathway | Activates Liver X Receptors (LXRs), influencing chemoresistance and cell proliferation. | nih.gov |
Rare Genetic Lipid Disorders (e.g., Smith-Lemli-Opitz syndrome, Niemann-Pick Type C)
The metabolism of 7-KC and its precursors is altered in specific rare genetic disorders affecting cholesterol biosynthesis and trafficking.
Key Research Findings:
Smith-Lemli-Opitz Syndrome (SLOS): SLOS is caused by a deficiency in the enzyme 7-dehydrocholesterol (B119134) (7-DHC) reductase, leading to a massive accumulation of 7-DHC, the immediate precursor to cholesterol. nih.govnih.govanalesdepediatria.org In SLOS patients, 7-DHC can be converted to 7-KC by the enzyme CYP7A1. nih.govuit.no Consequently, elevated levels of 7-KC are found in the circulation of these patients. uit.no This suggests an alternative metabolic pathway becomes significant when the primary cholesterol synthesis route is blocked. nih.gov
Niemann-Pick Type C (NPC) Disease: NPC is a lysosomal storage disorder characterized by defective intracellular cholesterol trafficking. While the direct role of this compound is less defined, studies have shown that its precursor, 7-KC, is elevated in NPC disease and has been used as a biomarker. nih.govoup.com The accumulation of cytotoxic oxysterols like 7-KC may contribute to the pathology of the disease. nih.gov The defective protein in NPC, NPC1, is thought to protect against atherosclerosis by regulating macrophage intracellular cholesterol trafficking, a process where oxysterols are involved. nih.govscispace.com
Interactive Data Table: 7-KC in Rare Genetic Lipid Disorders
| Disorder | Finding | Citation |
| Smith-Lemli-Opitz Syndrome (SLOS) | Elevated levels of 7-KC are formed from the accumulated precursor 7-dehydrocholesterol. | nih.govuit.no |
| Niemann-Pick Type C (NPC) | 7-KC is elevated and used as a biomarker; its accumulation may contribute to disease pathology. | nih.govoup.com |
Future Research Directions and Translational Perspectives
Comprehensive Elucidation of Complete Metabolic Networks Involving 27-Carboxy-7-keto Cholesterol
A complete understanding of the metabolic pathways that produce and degrade this compound is fundamental. Its precursor, 7-ketocholesterol (B24107), is a significant oxysterol found in atherosclerotic lesions and is primarily formed through the non-enzymatic oxidation of cholesterol. hmdb.caplos.org The initial step in the metabolism of 7-ketocholesterol is its hydroxylation at the C27 position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), a key enzyme in the acidic pathway of bile acid synthesis. nih.govnih.gov This reaction forms 27-hydroxy-7-ketocholesterol, which is then further oxidized to this compound. nih.govnih.gov
Future research should focus on identifying all the enzymes and intermediate metabolites in this pathway. Investigating how the expression and activity of these enzymes are regulated in different tissues and disease states will be crucial. For instance, while CYP27A1 is highly expressed in the liver and macrophages, its role in other tissues and its regulation by various physiological and pathological stimuli need further exploration. nih.govpreprints.org Understanding these networks will provide a more holistic view of cholesterol catabolism and its dysregulation in disease. plos.org
Identification of Novel Biological Targets Directly Interacting with this compound
Identifying the direct molecular targets of this compound is a critical next step. Oxysterols are known to interact with various receptors, including Liver X Receptors (LXRs), which are key regulators of cholesterol homeostasis. creative-proteomics.comnih.gov The precursor, 27-hydroxycholesterol (B1664032), is a known agonist for LXRs. nih.gov It is plausible that this compound also interacts with these or other nuclear receptors, G protein-coupled receptors, or ion channels. For example, another oxysterol, (25R)26-hydroxy-7-oxocholesterol, has been shown to activate the Smoothened (SMO) receptor in the Hedgehog signaling pathway. nih.govnih.gov
Future studies should employ techniques such as affinity chromatography, co-immunoprecipitation, and yeast two-hybrid screening to identify binding partners. Elucidating these interactions will be key to understanding the downstream signaling cascades and cellular responses initiated by this compound, which could range from modulating gene expression to influencing inflammatory responses.
Development of Modulators for its Metabolic Pathways and those of its Precursors
The development of molecules that can modulate the metabolic pathways of this compound and its precursors holds significant therapeutic promise. This could involve either inhibiting the enzymes responsible for its production or enhancing its degradation. For instance, inhibitors of sterol 27-hydroxylase, such as cyclosporin (B1163) A, have been shown to block the metabolism of 7-ketocholesterol. nih.gov
Future efforts should focus on designing more specific and potent inhibitors or activators of the enzymes in this pathway. These modulators could be valuable tools for studying the physiological roles of this compound and could potentially be developed into drugs for treating diseases associated with its accumulation, such as atherosclerosis. nih.gov Furthermore, exploring how existing drugs, like statins, might indirectly affect the levels of this oxysterol could open new therapeutic avenues. frontiersin.org
Advanced Analytical Method Development for High-Throughput and In Situ Quantification
Accurate and sensitive quantification of this compound in biological samples is essential for both research and clinical diagnostics. Current methods for cholesterol and oxysterol analysis include gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). nih.govmdpi.com However, these methods can be time-consuming and require extensive sample preparation. nih.gov
There is a need for the development of advanced analytical techniques that allow for high-throughput screening and in situ quantification. Ambient ionization mass spectrometry (AIMS) techniques, such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART), offer the potential for rapid analysis with minimal sample preparation and could be adapted for this specific oxysterol. nih.govmdpi.comnih.gov These advancements would facilitate large-scale clinical studies and enable real-time monitoring of the compound in tissues.
Integration of Metabolomics and Transcriptomics for System-Level Understanding
To gain a comprehensive, system-level understanding of the role of this compound, it is crucial to integrate metabolomics with transcriptomics. Metabolomics can provide a snapshot of the biochemical state of a system, while transcriptomics reveals how gene expression influences metabolic pathways. oup.commetabolon.com
By combining these "omics" approaches, researchers can correlate the levels of this compound and its related metabolites with changes in the expression of genes involved in its synthesis, degradation, and downstream signaling. plos.orgcreative-proteomics.com This integrated analysis can help to build comprehensive models of the metabolic and signaling networks influenced by this oxysterol, providing deeper insights into its role in health and disease. oup.com
Development of In Vitro Alternative Methods (e.g., organ-on-a-chip)
To study the effects of this compound in a more physiologically relevant context, the development of advanced in vitro models is essential. Organ-on-a-chip (OOC) technology, which uses microfluidic devices to create microenvironments that mimic the structure and function of human organs, offers a promising alternative to traditional cell culture and animal models. frontiersin.orgmdpi.com
OOC models of the liver, for example, could be used to study the metabolism of this compound in a human-relevant system. ub.edunih.gov These platforms allow for precise control of the cellular microenvironment and can incorporate multiple cell types to better replicate the complexity of native tissues. frontiersin.orgub.edu The development of multi-organ chips could further enable the study of inter-organ crosstalk in the metabolism and effects of this compound. nih.gov
Q & A
Basic Research Questions
Q. What are the established methods for quantifying 27-Carboxy-7-keto Cholesterol in biological samples?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard techniques. GC-MS offers high specificity for oxysterol analysis, while HPLC coupled with UV/fluorescence detection is preferred for low-concentration samples. Validation requires internal standards (e.g., deuterated analogs) to correct for matrix effects .
- Critical Parameters : Sample preparation must include lipid extraction (e.g., Folch method) and derivatization to enhance volatility for GC-MS. For reproducibility, document extraction efficiency and limit of detection (LOD) in each study .
Q. How does this compound interact with oxidative stress pathways?
- Experimental Approach : In vitro models (e.g., macrophage cell lines) are treated with the compound under controlled oxidative conditions. Measure downstream biomarkers like malondialdehyde (MDA) and glutathione (GSH) via ELISA or spectrophotometry. Include negative controls (e.g., cholesterol alone) to isolate specific effects .
- Data Interpretation : Use dose-response curves to establish causality. Cross-validate findings with genetic knockout models (e.g., Nrf2-deficient cells) to identify pathway dependencies .
Advanced Research Questions
Q. How can experimental designs mitigate confounding variables when studying this compound in chronic inflammation models?
- Methodology : Employ longitudinal study designs with matched controls for age, diet, and genetic background. Use stratified randomization to allocate subjects into treatment groups. For in vivo models, monitor plasma lipid profiles and hepatic/renal function to rule out systemic confounding effects .
- QA/QC Protocols : Predefine exclusion criteria (e.g., outliers beyond 2 SDs) and implement batch-wise sample analysis to minimize technical variability .
Q. What strategies resolve contradictions in reported pro-inflammatory vs. anti-inflammatory roles of this compound?
- Analytical Framework : Conduct systematic reviews with meta-analysis to assess heterogeneity across studies. Evaluate methodological differences (e.g., cell type specificity, concentration ranges). For example, low concentrations (<1 µM) may activate anti-inflammatory PPARγ pathways, while higher doses induce NLRP3 inflammasome activation .
- Replication Studies : Replicate key experiments using standardized protocols (e.g., ATCC cell lines, identical assay kits) and report raw data in supplementary materials for transparency .
Q. How can multi-omics approaches elucidate the metabolic fate of this compound in neurodegenerative models?
- Integration Techniques : Combine lipidomics (LC-MS/MS) with transcriptomics (RNA-seq) to map compound metabolism and associated gene networks. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify cross-talk between cholesterol metabolism and neuroinflammation .
- Validation : Confirm omics findings with targeted assays (e.g., qPCR for key enzymes like CYP27A1) and immunohistochemistry in brain tissue sections .
Methodological Challenges and Solutions
Q. What are the critical considerations for detecting this compound in human plasma with high sensitivity?
- Optimization Steps : Pre-concentrate samples via solid-phase extraction (SPE) and use tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode. Calibrate against synthetic standards and validate recovery rates across physiological concentrations (0.1–10 nM) .
- Pitfalls : Avoid over-reliance on immunoassays due to potential cross-reactivity with structurally similar oxysterols .
Q. How should researchers design studies to investigate the compound’s role in atherosclerosis progression?
- Model Selection : Use ApoE⁻/⁻ or LDLR⁻/⁻ mice fed a high-fat diet, with histopathological analysis of aortic plaques. Measure this compound deposition via LC-MS in plaque lysates .
- Endpoint Metrics : Include functional outcomes (e.g., endothelial dysfunction via wire myography) and correlate with oxysterol levels using multivariate regression .
Data Reporting and Reproducibility
Q. What minimal data elements are required to ensure reproducibility in studies of this compound?
- Essential Details : Report purity of the compound (e.g., ≥95% by NMR), storage conditions (e.g., -80°C under argon), and solvent used for reconstitution. For in vivo studies, specify diet composition and circadian timing of sample collection .
- Supplementary Materials : Provide raw chromatograms, statistical code, and step-by-step protocols for critical assays (e.g., derivatization steps for GC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
